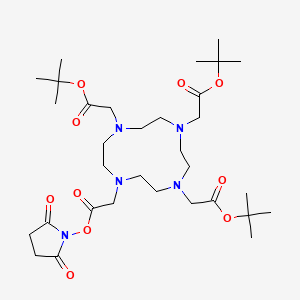

DOTA-tris(tBu)ester NHS ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-[7-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-4,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H55N5O10/c1-30(2,3)44-26(40)20-33-12-14-34(21-27(41)45-31(4,5)6)16-18-36(23-29(43)47-37-24(38)10-11-25(37)39)19-17-35(15-13-33)22-28(42)46-32(7,8)9/h10-23H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIICJKXKEDCZEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)ON2C(=O)CCC2=O)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H55N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

669.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to DOTA-tris(tBu)ester NHS Ester for Researchers, Scientists, and Drug Development Professionals

Introduction

DOTA-tris(tBu)ester NHS ester is a bifunctional chelator of paramount importance in the fields of medical imaging and targeted radionuclide therapy. Its unique chemical architecture allows for the stable conjugation of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to biomolecules such as peptides and antibodies.[1] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and quantitative data to inform experimental design.

Core Attributes of this compound:

-

Bifunctional Nature: The molecule possesses two key functional domains:

-

A protected DOTA macrocycle: Three of the four carboxylic acid groups of DOTA are protected as tert-butyl (tBu) esters. This prevents their participation in unwanted side reactions during the conjugation process.[2] The DOTA core is renowned for its ability to form highly stable complexes with a wide array of metal ions, particularly radiometals used in diagnostic imaging (e.g., Gallium-68) and therapy (e.g., Lutetium-177, Actinium-225).[2][3]

-

An N-Hydroxysuccinimide (NHS) ester: This highly reactive group readily couples with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) to form a stable amide bond, thus covalently linking the DOTA chelator to the biomolecule of interest.[4]

-

-

Applications in Theranostics: The versatility of the DOTA cage to chelate both diagnostic and therapeutic radioisotopes makes it a cornerstone of theranostics, an approach that combines diagnosis and therapy. A biomolecule conjugated with DOTA can first be labeled with a diagnostic isotope for imaging to confirm tumor targeting and then with a therapeutic isotope for treatment.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Synonyms | tri-tert-butyl 2,2',2''-(10-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate |

| Molecular Formula | C32H55N5O10 |

| Molecular Weight | 669.81 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO, DMF, chloroform, and methanol.[2] |

| Storage (Solid) | Recommended storage at -20°C for up to 3 years.[1] |

| Storage (In Solvent) | In DMSO, stable for up to 1 month at -20°C and up to 6 months at -80°C.[3] |

Experimental Protocols

Conjugation of this compound to Biomolecules (Peptides/Antibodies)

This protocol outlines the general steps for conjugating this compound to a biomolecule containing primary amines.

Materials:

-

This compound

-

Biomolecule (peptide or antibody)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Conjugation Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5

-

Purification system (e.g., size-exclusion chromatography, HPLC)

Procedure:

-

Dissolution of this compound: Dissolve the required amount of this compound in a minimal volume of anhydrous DMF or DMSO. Solutions in DMF can be stored at -20°C for 1-2 months.[4] Aqueous solutions should be used immediately.[4]

-

Biomolecule Preparation: Dissolve the biomolecule in the conjugation buffer. The optimal pH for the reaction is between 8.3 and 8.5, as a lower pH will result in protonation of the amino groups, preventing the reaction, while a higher pH will lead to rapid hydrolysis of the NHS ester.[4]

-

Conjugation Reaction: Add the dissolved this compound to the biomolecule solution. The molar ratio of the NHS ester to the biomolecule will influence the degree of conjugation and should be optimized for each specific application.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight on ice.[4]

-

Purification: Purify the DOTA-conjugated biomolecule from unreacted reagents and byproducts using an appropriate method such as size-exclusion chromatography or HPLC.

Deprotection of tert-Butyl Esters

Following conjugation, the tert-butyl protecting groups on the DOTA moiety must be removed to allow for efficient chelation of the radiometal.

Materials:

-

DOTA(tBu)3-conjugated biomolecule

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) (optional)

-

Diethyl ether (for precipitation)

Procedure:

-

Dissolution: Dissolve the lyophilized DOTA(tBu)3-conjugated biomolecule in a solution of TFA. A common mixture is 95% TFA with scavengers such as water and triisopropylsilane.

-

Incubation: Allow the reaction to proceed at room temperature for 2-4 hours.

-

Precipitation: Precipitate the deprotected conjugate by adding cold diethyl ether.

-

Washing and Drying: Wash the precipitate with cold diethyl ether and dry under vacuum to obtain the final DOTA-conjugated biomolecule.

Radiolabeling of DOTA-conjugated Biomolecules with Gallium-68 (B1239309)

This protocol describes a typical procedure for radiolabeling a DOTA-conjugated peptide with Gallium-68 (⁶⁸Ga).

Materials:

-

DOTA-conjugated peptide

-

⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator

-

Sodium acetate (B1210297) buffer (2.5 M)

-

Heating block or water bath

-

Quality control system (e.g., ITLC, radio-HPLC)

Procedure:

-

pH Adjustment: Add the ⁶⁸GaCl₃ eluate to a reaction vial containing the DOTA-conjugated peptide. Adjust the pH of the reaction mixture to 3.5-4.5 using the sodium acetate buffer.

-

Incubation: Heat the reaction mixture at 90-100°C for 5-20 minutes.[5][6]

-

Quality Control: After cooling, determine the radiochemical purity of the ⁶⁸Ga-labeled peptide using ITLC or radio-HPLC.

-

Purification (if necessary): If the radiochemical purity is below the desired threshold (typically >95%), purify the product using a C18 cartridge or other suitable method.

Quantitative Data

The efficiency of both the conjugation and radiolabeling steps is influenced by several factors. The following tables summarize quantitative data from various studies to guide optimization.

Table 1: Effect of Molar Ratio and pH on DOTA Conjugation Efficiency to an Antibody

| Molar Excess of DOTA-NHS Ester | pH | Mean Conjugation Rate (DOTA/Antibody) |

| 20-fold | 8 | 0.4 |

| 50-fold | 8 | 1.1 |

| 20-fold | 9 | 1.3 |

| 50-fold | 9 | 1.8 |

Data adapted from a study on the conjugation of p-SCN-Bn-DOTA to a single-domain antibody.[7]

Table 2: Impact of DOTA Conjugation on Antibody Immunoreactivity

| Approximate Number of DOTA Molecules per Antibody | Immunoreactivity (%) |

| 4 | 91.4 |

| 7 | 72.8 |

| 9 | 47.3 |

Data from a study on Rituximab conjugation.[8][9]

Table 3: Effect of Temperature and pH on ⁶⁸Ga-DOTA Radiolabeling Efficiency

| Temperature | pH | Labeling Efficiency (%) |

| Room Temperature | 3-3.5 | ~30 |

| 60°C | 3-3.5 | ~80 |

| 100°C | 3-3.5 | >95 |

| 100°C | 4 | ~24 |

| 100°C | 5 | ~9 |

Data compiled from a study on ⁶⁸Ga-labeling of a DOTA-peptide.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from this compound to a radiolabeled bioconjugate ready for in vivo application.

Caption: General workflow for bioconjugation and radiolabeling.

Signaling Pathway Example: Somatostatin (B550006) Receptor Imaging

DOTA-conjugated peptides, such as DOTA-TATE and DOTA-TOC, are widely used for PET imaging of neuroendocrine tumors that overexpress somatostatin receptors (SSTRs). The binding of these radiolabeled peptides to SSTRs allows for the visualization of tumors. The simplified signaling pathway is depicted below.

Caption: Simplified SSTR2 signaling for PET imaging.

Logical Relationship: Factors Affecting Final Product Quality

The quality and efficacy of the final radiolabeled bioconjugate are dependent on a series of interrelated factors. This diagram illustrates these dependencies.

Caption: Factors influencing the final radiopharmaceutical quality.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. chempep.com [chempep.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to DOTA-tris(tBu)ester NHS Ester: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DOTA-tris(tBu)ester NHS ester, a critical bifunctional chelator used in the development of targeted radiopharmaceuticals and imaging agents. We will delve into its chemical structure, physicochemical properties, and provide detailed protocols for its application in bioconjugation and radiolabeling for advanced medical imaging and therapeutic applications.

Core Chemical Structure and Properties

This compound is a derivative of the macrocyclic chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). Its unique structure incorporates three key functional components: a DOTA core for robust metal chelation, three tert-butyl (tBu) ester protecting groups, and a reactive N-hydroxysuccinimide (NHS) ester for covalent attachment to biomolecules.

The IUPAC name for this compound is Tri-tert-butyl 2,2',2''-(10-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate.[1] Its structure is specifically designed for a two-step process: first, conjugation to a targeting biomolecule via the NHS ester, followed by the deprotection of the tBu groups to allow for the chelation of a radionuclide.

dot

Caption: Chemical structure of this compound.

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₅₅N₅O₁₀ | [1][2] |

| Molecular Weight | 669.81 g/mol | [2] |

| CAS Number | 819869-77-7 | [1][2][3][4][5] |

| Appearance | White to off-white solid | [2][3] |

| Purity | ≥98.0% (by NMR) | [2] |

| Solubility | Soluble in DMSO, DMF, acetonitrile | [1] |

| Storage Conditions | -20°C, protect from light | [2] |

Experimental Protocols

Bioconjugation to Peptides and Antibodies

The NHS ester moiety of this compound reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminal amine) on peptides and antibodies to form a stable amide bond.

Materials:

-

This compound

-

Peptide or antibody of interest

-

Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5 (Note: Avoid amine-containing buffers like Tris)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Purification system (e.g., size-exclusion chromatography, HPLC)

Protocol:

-

Dissolve the Biomolecule: Prepare a solution of the peptide or antibody in the conjugation buffer at a concentration of 1-10 mg/mL.

-

Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO.

-

Conjugation Reaction: Add the this compound solution to the biomolecule solution. A molar excess of the DOTA derivative (typically 5-20 fold) is used to ensure efficient conjugation.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle stirring.

-

Purification: Purify the resulting DOTA-conjugated biomolecule using an appropriate method such as size-exclusion chromatography (e.g., Sephadex G-50) or reverse-phase HPLC to remove unreacted this compound and other byproducts.

-

Characterization: Confirm the successful conjugation and determine the number of DOTA molecules per biomolecule using mass spectrometry.

Deprotection of tBu Esters

Following conjugation, the tert-butyl ester protecting groups must be removed to enable chelation of the radiometal. This is typically achieved by acidolysis.

Materials:

-

DOTA-conjugated biomolecule

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Anhydrous diethyl ether

Protocol:

-

Acid Treatment: Dissolve the DOTA-conjugated biomolecule in a mixture of DCM and TFA (e.g., 1:1 v/v).

-

Incubation: Stir the reaction at room temperature for 1-2 hours.

-

Solvent Removal: Remove the DCM and TFA by rotary evaporation.

-

Precipitation and Washing: Wash the resulting deprotected conjugate with cold anhydrous diethyl ether to precipitate the product and remove residual TFA.

-

Drying: Dry the final deprotected conjugate under vacuum.

Radiolabeling with a Metallic Radionuclide (e.g., ⁶⁸Ga)

The deprotected DOTA-conjugated biomolecule is now ready for radiolabeling.

Materials:

-

Deprotected DOTA-conjugated biomolecule

-

⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator

-

Labeling Buffer: 0.1 M sodium acetate (B1210297) buffer, pH 4.0-5.5

-

Purification system (e.g., C18 Sep-Pak cartridge)

Protocol:

-

pH Adjustment: Add the labeling buffer to the ⁶⁸GaCl₃ eluate to adjust the pH to the optimal range for DOTA chelation.

-

Radiolabeling Reaction: Add the deprotected DOTA-conjugated biomolecule to the buffered ⁶⁸Ga solution.

-

Incubation: Heat the reaction mixture at 90-95°C for 5-15 minutes.

-

Quality Control: Determine the radiochemical purity of the ⁶⁸Ga-labeled conjugate using radio-TLC or radio-HPLC.

-

Purification (if necessary): If the radiochemical purity is below 95%, purify the radiolabeled product using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga.

Experimental Workflow and Signaling Pathway Visualization

The following diagram illustrates the overall workflow for creating a radiolabeled biomolecule for PET imaging using this compound.

dot

Caption: Workflow for bioconjugation, deprotection, and radiolabeling.

This guide provides a foundational understanding of this compound and its application in creating targeted imaging and therapeutic agents. The provided protocols are general and may require optimization for specific biomolecules and radionuclides.

References

- 1. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tenovapharma.com [tenovapharma.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis and Purification of DOTA-tris(tBu)ester NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of DOTA-tris(tBu)ester NHS ester, a critical bifunctional chelator in the development of targeted radiopharmaceuticals and molecular imaging agents. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes process diagrams to elucidate the experimental workflow.

Introduction

1,4,7,10-Tetraazacyclododecane-1,4,7-tris-tert-butylacetate-10-acetic acid mono (N-hydroxysuccinimide) ester, commonly known as this compound, is a widely utilized derivative of the macrocyclic chelating agent DOTA.[1][2] Its unique structure, featuring three tert-butyl ester protected carboxylic acid groups and one activated NHS ester, allows for the stable chelation of various metal ions while providing a reactive handle for covalent conjugation to biomolecules such as peptides and antibodies.[1][3] The tert-butyl protecting groups prevent unwanted side reactions during bioconjugation and can be removed under acidic conditions to allow for metal complexation.[4] This bifunctional nature is paramount in the construction of targeted imaging and therapeutic agents for modalities like PET, SPECT, and MRI.[1][3]

This guide details a high-yield, two-step synthetic route starting from 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, followed by the activation of the resulting carboxylic acid to the corresponding NHS ester.

Synthesis of DOTA-tris(tBu)ester (Carboxylic Acid Precursor)

The synthesis of the carboxylic acid precursor, 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DOTA-tris(tBu)ester), can be achieved in high yield through a two-step process involving N-alkylation followed by selective hydrolysis. This method notably avoids the need for laborious column chromatography for purification.[1]

Experimental Protocol: N-alkylation and Hydrolysis

Step 1: Synthesis of 1-(ethoxycarbonylmethyl)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane [1]

-

To a solution of 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in acetonitrile (B52724) (30 mL), add ethyl bromoacetate (B1195939) (1.0 equivalent) in acetonitrile (5 mL) dropwise under a nitrogen atmosphere.

-

Heat the reaction mixture to 55-60 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material is consumed.

-

Upon completion, filter off the potassium carbonate.

-

Remove the solvent under reduced pressure to yield the product.

Step 2: Selective Hydrolysis [1]

-

Dissolve the product from Step 1 in a mixture of ethanol (B145695) and an aqueous solution of potassium hydroxide (B78521) (final concentration 0.17 M).

-

Stir the reaction mixture at 50 °C for 4 hours.

-

Monitor the reaction by TLC and mass spectrometry. Note that temperatures above 80 °C may lead to the hydrolysis of the tert-butyl esters.[1]

Synthesis Data

| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield |

| 1 | 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, Ethyl bromoacetate | Anhydrous K2CO3 | Acetonitrile | 55-60 °C | Until completion | 98%[1] |

| 2 | 1-(ethoxycarbonylmethyl)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane | KOH (aq) | Ethanol/Water | 50 °C | 4 hours | 92% (overall)[1] |

Conversion to this compound

The carboxylic acid group of DOTA-tris(tBu)ester is activated to an N-hydroxysuccinimide (NHS) ester to facilitate efficient conjugation to primary amines on biomolecules.[3]

Experimental Protocol: NHS Ester Formation

-

Dissolve DOTA-tris(tBu)ester in a suitable anhydrous organic solvent such as dichloromethane (B109758) or dimethylformamide.

-

Add N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, the dicyclohexylurea byproduct (if using DCC) can be removed by filtration.

Reaction Data

| Reactant | Reagents | Solvent | Temperature |

| DOTA-tris(tBu)ester | N-hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC) or EDC | Dichloromethane or DMF | Room Temperature |

Purification of this compound

Purification of the final product is crucial to remove any unreacted starting materials, coupling agents, and byproducts. While the precursor can be purified without chromatography, the NHS ester may require purification to achieve high purity.

Purification Protocol

-

Filtration: If DCC is used as the coupling agent, the initial purification step is the filtration of the reaction mixture to remove the precipitated dicyclohexylurea.

-

Extraction: The filtrate can be washed with aqueous solutions to remove water-soluble impurities.

-

Chromatography: Flash column chromatography on silica (B1680970) gel is a common method for purifying NHS esters. A gradient of ethyl acetate (B1210297) in hexanes or dichloromethane in methanol (B129727) can be employed.

-

Crystallization: In some cases, the purified product can be crystallized from a suitable solvent system to obtain a highly pure solid.

Visualization of Experimental Workflows

Synthesis Workflow

Caption: Chemical synthesis workflow for this compound.

Purification Workflow

Caption: Purification process for this compound.

Characterization

The identity and purity of the synthesized DOTA-tris(tBu)ester and its NHS ester derivative should be confirmed using standard analytical techniques.

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR spectroscopy to confirm the chemical structure and assess purity. |

| Mass Spectrometry (MS) | To verify the molecular weight of the products. |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final compound. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify characteristic functional groups. |

Storage and Handling

This compound is susceptible to hydrolysis. It should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. When handling, appropriate personal protective equipment should be worn.

References

- 1. Facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane: a reactive precursor chelating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DOTA-mono-NHS tris (t-Bu ester) | AxisPharm [axispharm.com]

- 4. chempep.com [chempep.com]

An In-Depth Technical Guide to the Mechanism of Action of DOTA-tris(tBu)ester NHS Ester for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of DOTA-tris(tBu)ester NHS ester, a critical bifunctional chelator in the development of targeted radiopharmaceuticals and molecular imaging agents. This document details the chemistry of conjugation, experimental protocols, and key considerations for its use in scientific research and drug development.

Core Principles and Mechanism of Action

This compound is a derivative of the macrocyclic chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). Its utility in bioconjugation stems from its bifunctional nature, featuring two key reactive components:

-

N-Hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary amines (e.g., the ε-amine of lysine (B10760008) residues) on biomolecules such as peptides, antibodies, and proteins.[1] The reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond, covalently linking the DOTA moiety to the biomolecule. This reaction is most efficient under slightly basic conditions (pH 8.3-9.0).[2]

-

DOTA Macrocycle with Protecting Groups: The core of the molecule is the DOTA cage, which is capable of forming highly stable complexes with a variety of metal ions, particularly trivalent metals like radiometals used in PET, SPECT, and MRI.[1] In this specific derivative, three of the four carboxylic acid arms of the DOTA cage are protected by tert-butyl (tBu) esters. These protecting groups prevent the carboxyl groups from participating in unwanted side reactions during the conjugation process and must be removed in a subsequent step to enable metal chelation.[1][3]

The overall process involves a two-step approach: first, the conjugation of the this compound to the biomolecule of interest, followed by the deprotection of the tert-butyl esters to activate the DOTA cage for metal coordination.

Quantitative Data on Conjugation Efficiency

The efficiency of conjugation, often expressed as the chelator-to-biomolecule ratio, is a critical parameter that can influence the properties of the final product, including its immunoreactivity and in vivo pharmacokinetics. This ratio can be controlled by adjusting the molar excess of the this compound relative to the biomolecule.

| Molar Ratio (DOTA-NHS ester : Protein) | Average Number of Chelators per Protein | Biomolecule | Reference |

| 10:1 | 2.64 | Cytochrome c | [2] |

| 100:1 | 8.79 | Cytochrome c | [2] |

| 100:1 | 3.8 | cT84.66 Monoclonal Antibody | [2] |

| 100:1 | ~18 | Rituximab | [4] |

Experimental Protocols

General Protocol for Antibody Conjugation

This protocol outlines a typical procedure for conjugating this compound to a monoclonal antibody.

-

Antibody Preparation:

-

Dialyze the antibody against a suitable buffer to remove any amine-containing stabilizers (e.g., Tris, glycine). A 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS) at pH 8.3-8.5 is recommended.

-

Adjust the antibody concentration to 1-10 mg/mL.

-

-

This compound Preparation:

-

Immediately before use, dissolve the this compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Add the desired molar excess of the dissolved this compound to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Purification of the Conjugate:

-

Remove unreacted this compound and byproducts by size exclusion chromatography (e.g., using a Sephadex G-25 or similar column) equilibrated with a suitable buffer (e.g., PBS).

-

Monitor the protein elution using UV absorbance at 280 nm.

-

-

Characterization:

-

Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA or Bradford).

-

Characterize the chelator-to-antibody ratio using techniques such as MALDI-TOF mass spectrometry.

-

Protocol for Deprotection of Tert-Butyl Esters

Following conjugation and purification, the tert-butyl protecting groups on the DOTA moiety must be removed to allow for metal chelation.

-

Reaction Setup:

-

Lyophilize the purified DOTA-conjugated antibody to remove all water.

-

Dissolve or suspend the dried conjugate in dichloromethane (B109758) (DCM).

-

Add trifluoroacetic acid (TFA) to the mixture. A common ratio is a 1:1 mixture of DCM and TFA.[5][6]

-

-

Deprotection Reaction:

-

Stir the reaction mixture at room temperature for at least 12 hours.[6]

-

-

Removal of Reagents:

-

Remove the DCM and TFA by rotary vacuum evaporation.[6]

-

-

Washing and Final Preparation:

-

Wash the remaining material with anhydrous diethyl ether.[6]

-

The deprotected, DOTA-conjugated antibody is now ready for radiolabeling.

-

Visualizations

Signaling Pathway: Mechanism of Amide Bond Formation

Caption: Reaction mechanism of this compound with a primary amine.

Experimental Workflow for Bioconjugation

Caption: Step-by-step workflow for antibody conjugation and radiolabeling.

References

- 1. DOTA-mono-NHS tris (t-Bu ester) | AxisPharm [axispharm.com]

- 2. researchgate.net [researchgate.net]

- 3. chempep.com [chempep.com]

- 4. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US6838557B1 - Process for making a chelating agent for labeling biomolecules using preformed active esters - Google Patents [patents.google.com]

An In-depth Technical Guide to DOTA-tris(tBu)ester NHS Ester: Properties, Bioconjugation, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4,7,10-Tetraazacyclododecane-1,4,7-tris(tert-butyl acetate)-10-succinimidyl acetate (B1210297), commonly known as DOTA-tris(tBu)ester NHS ester. This bifunctional chelator is a critical reagent in the development of targeted radiopharmaceuticals and molecular imaging agents. This guide details its chemical and physical properties, provides step-by-step experimental protocols for its use in bioconjugation and radiolabeling, and presents quantitative data to support these methodologies.

Core Properties of this compound

This compound is a derivative of the macrocyclic chelating agent DOTA, engineered for efficient covalent attachment to biomolecules. The key features of its structure are the DOTA macrocycle for strong chelation of radiometals, three tert-butyl ester protecting groups to direct the conjugation reaction, and an N-hydroxysuccinimide (NHS) ester for facile reaction with primary amines on biomolecules such as peptides and antibodies.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | References |

| Chemical Name | 1,4,7,10-Tetraazacyclododecane-1,4,7-tris-tert-butyl acetate-10-succinimidyl acetate | |

| Synonyms | DOTA-mono-NHS tris(t-Bu ester) | [1] |

| CAS Number | 819869-77-7 | [3] |

| Molecular Formula | C₃₂H₅₅N₅O₁₀ | [3] |

| Molecular Weight | 669.81 g/mol | [4] |

| Appearance | White to off-white solid | - |

| Purity | Typically >95% (can degrade over time) | [3] |

| Solubility | Good solubility in organic solvents such as DMSO, DMF, DCM, and Chloroform. Poorly soluble in aqueous solutions. | [2] |

| Storage Conditions | Store at -20°C, protect from light and moisture. For long-term storage (-80°C), can be stable for up to 6 months. In solvent at -20°C, use within 1 month. | [4][5] |

Experimental Protocols

This section provides detailed methodologies for the use of this compound in the preparation of radiolabeled biomolecules. The overall workflow involves three key stages: bioconjugation, deprotection, and radiolabeling.

Bioconjugation of this compound to Antibodies

This protocol describes the covalent attachment of this compound to primary amines (e.g., lysine (B10760008) residues) on an antibody.

Materials:

-

Antibody of interest

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5) or Phosphate Buffered Saline (PBS, pH 7.4)[6][7]

-

Quenching Buffer: 1 M Tris-HCl or Glycine (pH ~7.4)

-

Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)[7][8]

Procedure:

-

Antibody Preparation:

-

This compound Preparation:

-

Conjugation Reaction:

-

Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 10 to 50-fold molar excess of the chelator to the antibody).[11][12] The optimal ratio should be determined empirically for each antibody.

-

Add the calculated volume of the this compound solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[7] Reactions at pH 7.4 will be slower than at pH 8.3-8.5.[7]

-

-

Quenching the Reaction (Optional):

-

To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature.[9]

-

-

Purification of the DOTA-Antibody Conjugate:

-

Remove unreacted this compound and byproducts by SEC.[8]

-

Equilibrate the SEC column with an appropriate buffer (e.g., PBS).

-

Apply the reaction mixture to the column and collect the fractions containing the antibody conjugate.

-

Pool the protein-containing fractions.

-

Characterization of the DOTA-Antibody Conjugate

It is crucial to determine the number of DOTA molecules conjugated per antibody molecule (chelator-to-antibody ratio, CAR).

Method: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

-

Analyze a sample of the unconjugated antibody and the purified DOTA-antibody conjugate by MALDI-TOF MS.

-

The increase in molecular weight of the conjugate compared to the native antibody corresponds to the mass of the conjugated DOTA-tris(tBu)ester moieties.[13]

-

Calculate the average CAR by dividing the total mass increase by the molecular weight of the conjugated DOTA-tris(tBu)ester.

Deprotection of Tert-Butyl Esters

The tert-butyl ester groups must be removed to allow for metal chelation. This is typically achieved using trifluoroacetic acid (TFA).

Materials:

-

DOTA(tBu)₃-Antibody conjugate

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM) (optional, for peptides)[14]

-

Purification system (SEC)

Procedure:

-

Lyophilize the purified DOTA(tBu)₃-Antibody conjugate.

-

Prepare a cleavage cocktail, typically a mixture of TFA and a scavenger (e.g., water, triisopropylsilane). For robust biomolecules, a high concentration of TFA (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) can be used.[14] For more sensitive antibodies, milder conditions should be tested.

-

Dissolve the lyophilized conjugate in the cleavage cocktail and incubate for 2-4 hours at room temperature.[14]

-

Remove the TFA by rotary evaporation or nitrogen stream.

-

Purify the deprotected DOTA-Antibody conjugate using SEC to remove cleavage byproducts.

Radiolabeling with Gallium-68 (⁶⁸Ga)

This protocol is for the labeling of DOTA-conjugated biomolecules with the positron-emitting radionuclide ⁶⁸Ga for PET imaging.

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

DOTA-Antibody conjugate

-

0.1 M HCl

-

Sodium acetate buffer (1 M, pH 4.5)

-

Heating block or water bath

-

Purification cartridges (e.g., C18 Sep-Pak)

-

Quality control system (e.g., radio-HPLC, ITLC)

Procedure:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

-

In a reaction vial, mix the DOTA-Antibody conjugate (typically 20-50 µg) with sodium acetate buffer to adjust the pH to 3.5-4.5.

-

Add the ⁶⁸GaCl₃ eluate to the reaction vial.

-

Heat the reaction mixture at 90-95°C for 15-20 minutes.

-

Cool the reaction to room temperature.

-

Purify the ⁶⁸Ga-DOTA-Antibody using a C18 cartridge to remove unchelated ⁶⁸Ga.

-

Perform quality control to determine radiochemical purity using radio-HPLC or ITLC.

Radiolabeling with Lutetium-177 (¹⁷⁷Lu)

This protocol is for labeling with the beta- and gamma-emitting radionuclide ¹⁷⁷Lu for therapeutic and imaging applications.

Materials:

-

¹⁷⁷LuCl₃ solution

-

DOTA-Antibody conjugate

-

Ammonium acetate or sodium ascorbate (B8700270) buffer (pH 5.0-5.5)

-

Heating block or water bath

-

Purification system (SEC or ITLC)

-

Quality control system (radio-HPLC, ITLC)

Procedure:

-

In a reaction vial, mix the DOTA-Antibody conjugate with the appropriate buffer.

-

Add the ¹⁷⁷LuCl₃ solution.

-

Incubate the reaction mixture at 37-95°C for 30-60 minutes. The optimal temperature and time depend on the specific conjugate.[11][13]

-

Cool the reaction to room temperature.

-

Purify the ¹⁷⁷Lu-DOTA-Antibody if necessary.

-

Determine the radiochemical purity using radio-HPLC or ITLC.

Quantitative Data

The efficiency of each step in the workflow is critical for the successful development of a radiolabeled biomolecule. The following tables summarize key quantitative parameters.

Bioconjugation Parameters

| Parameter | Typical Range | Notes | References |

| Molar Ratio (Chelator:Antibody) | 10:1 to 100:1 | The optimal ratio depends on the antibody and desired CAR. Higher ratios can lead to loss of immunoreactivity. | [11][12] |

| pH | 7.2 - 8.5 | Higher pH increases the reaction rate but also the rate of NHS ester hydrolysis. | [15] |

| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C | Longer reaction times may be needed at lower pH. | [7] |

| Chelator/Antibody Ratio (CAR) | 1 - 10 | Higher CAR can lead to increased specific activity but may alter pharmacokinetics and immunoreactivity. | [12][16] |

Radiolabeling Parameters

| Radionuclide | pH | Temperature (°C) | Time (min) | Radiochemical Purity | References |

| Gallium-68 | 3.5 - 4.5 | 90 - 95 | 15 - 20 | >95% | - |

| Lutetium-177 | 5.0 - 5.5 | 37 - 95 | 30 - 60 | >98% | [11][13] |

Signaling Pathways and Logical Relationships

The primary role of this compound is to serve as a linker for attaching a radiometal chelator to a targeting biomolecule. The "signaling pathway" in this context is the logical sequence of events from the targeting of a cell-surface receptor by the antibody portion of the conjugate to the subsequent delivery of a diagnostic or therapeutic payload.

Conclusion

This compound is a versatile and indispensable tool in the field of radiopharmaceutical development. Its well-defined chemical properties and predictable reactivity with primary amines allow for the controlled and efficient conjugation of the DOTA chelator to a wide range of biomolecules. The subsequent deprotection and radiolabeling steps, for which detailed protocols are provided in this guide, enable the production of high-purity radiolabeled conjugates for applications in molecular imaging and targeted radionuclide therapy. Careful optimization of the experimental parameters outlined herein will facilitate the successful development of novel and effective targeted radiopharmaceuticals.

References

- 1. DOTA-mono-NHS tris (t-Bu ester) | AxisPharm [axispharm.com]

- 2. chempep.com [chempep.com]

- 3. precisepeg.com [precisepeg.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. glenresearch.com [glenresearch.com]

- 8. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. furthlab.xyz [furthlab.xyz]

- 10. interchim.fr [interchim.fr]

- 11. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. pubs.acs.org [pubs.acs.org]

DOTA-tris(tBu)ester NHS Ester for Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DOTA-tris(tBu)ester NHS ester, a critical reagent in the field of bioconjugation. It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical methodologies for the successful application of this chelator in creating targeted radiopharmaceuticals and imaging agents.

Core Concepts: Understanding this compound

This compound is a bifunctional chelator that serves as a cornerstone for attaching the macrocyclic chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to biomolecules. Its structure is meticulously designed to facilitate a two-stage process: first, the covalent attachment to a biomolecule, and second, the chelation of a metal ion.

The key features of its chemical structure are:

-

DOTA Macrocycle: This 12-membered tetraaza ring forms exceptionally stable and kinetically inert complexes with a wide array of metal ions, particularly trivalent metals like radiometals used in nuclear medicine. This high stability is crucial to prevent the premature release of the radionuclide in vivo, which could lead to off-target toxicity.

-

N-Hydroxysuccinimide (NHS) Ester: This highly reactive group readily couples with primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins and peptides) to form a stable amide bond. This reaction is the basis for the bioconjugation process.

-

Tris(t-butyl) Ester Protecting Groups: Three of the four carboxylic acid arms of the DOTA macrocycle are protected as tert-butyl (tBu) esters. These protecting groups are stable during the bioconjugation reaction but can be removed under acidic conditions (e.g., using trifluoroacetic acid, TFA) to reveal the free carboxylates necessary for efficient metal chelation.

The strategic use of these protecting groups allows for a controlled, site-specific (on the chelator) reaction with the biomolecule, preventing unwanted side reactions and polymerization.

Quantitative Data for Bioconjugation and Characterization

The efficiency and outcome of bioconjugation reactions, as well as the properties of the resulting conjugates, are influenced by various factors. The following tables summarize key quantitative data to guide experimental design and interpretation.

Table 1: Stability of NHS Esters in Aqueous Solution

The N-hydroxysuccinimide (NHS) ester moiety is susceptible to hydrolysis, which is a competing reaction to the desired amidation with the biomolecule. The rate of hydrolysis is highly dependent on the pH of the reaction buffer.[1][2]

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4 - 5 hours |

| 8.0 | Room Temperature | 210 minutes |

| 8.5 | Room Temperature | 180 minutes |

| 8.6 | 4 | 10 minutes |

| 9.0 | Room Temperature | 125 minutes |

Table 2: Comparison of Amidation and Hydrolysis Reaction Rates

While hydrolysis increases with pH, the rate of the desired amidation reaction with primary amines is more significantly accelerated at a slightly alkaline pH, leading to a higher overall yield of the bioconjugate.[2]

| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) |

| 8.0 | 80 | 210 |

| 8.5 | 20 | 180 |

| 9.0 | 10 | 125 |

| Data from a study on a porphyrin-NHS ester.[2] |

Table 3: Impact of DOTA-to-Antibody Ratio on Conjugation and Biodistribution

The molar ratio of the DOTA chelator to the antibody during the conjugation reaction directly influences the number of DOTA molecules attached per antibody, which in turn affects the pharmacokinetic properties of the resulting radioimmunoconjugate.[3][4][5]

| Initial DOTA:Antibody Molar Ratio | Resulting DOTA molecules per Antibody | Effect on Tumor Uptake | Effect on Liver Uptake |

| Low (e.g., 5:1) | 1 - 3 | Higher | Lower |

| High (e.g., 50:1) | > 6 | Lower | Higher |

Table 4: Radiolabeling Efficiency of DOTA-Conjugates

The efficiency of incorporating a radionuclide into the DOTA chelator is a critical parameter for producing radiopharmaceuticals with high specific activity.

| Radionuclide | Biomolecule | Radiolabeling Yield (%) | Reference |

| ¹⁷⁷Lu | Rituximab (DOTA-NHS) | 98 - 100 | [6] |

| ⁹⁰Y | Rituximab (DOTA-NHS) | 98 - 100 | [6] |

| ⁶⁸Ga | DOTA-TATE | ~64 | [7] |

| ¹¹¹In | DOTA-Peptide | >95 | [8] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

General Protocol for Antibody Conjugation

This protocol outlines the fundamental steps for conjugating this compound to an antibody. Optimization of the DOTA:antibody molar ratio is crucial and should be determined empirically for each specific antibody.

Materials:

-

Antibody of interest

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

-

Antibody Preparation:

-

If necessary, exchange the antibody into the Conjugation Buffer using a suitable method like dialysis or a desalting column.

-

Adjust the antibody concentration to 1-5 mg/mL.

-

-

This compound Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Add the calculated volume of the this compound solution to the antibody solution to achieve the desired molar excess (e.g., 10:1 to 50:1).

-

Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the DOTA-Antibody Conjugate:

-

Purify the conjugate from excess DOTA reagent and byproducts using SEC. The column should be equilibrated with a suitable buffer for the downstream application (e.g., PBS).

-

Collect fractions and monitor the protein elution profile by measuring absorbance at 280 nm.

-

-

Characterization:

Deprotection of t-Butyl Esters

For efficient radiolabeling, the t-butyl protecting groups must be removed to expose the free carboxylates of the DOTA chelator.

Materials:

-

DOTA(tBu)₃-conjugated biomolecule

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) or other suitable solvent

-

Nitrogen or argon gas

-

Diethyl ether (anhydrous)

Procedure:

-

Dissolve the DOTA(tBu)₃-conjugated biomolecule in a solution of 50-95% TFA in DCM.

-

Incubate the reaction at room temperature for 1-4 hours.

-

Remove the TFA and solvent under a stream of nitrogen or by rotary evaporation.

-

Wash the resulting product with cold, anhydrous diethyl ether to precipitate the deprotected conjugate and remove residual TFA.

-

Dry the final product under vacuum.

Radiolabeling of DOTA-Conjugated Biomolecules with Lutetium-177

This protocol provides a general method for radiolabeling a deprotected DOTA-conjugated antibody with ¹⁷⁷Lu.

Materials:

-

Deprotected DOTA-antibody conjugate

-

¹⁷⁷LuCl₃ in HCl solution

-

Ammonium (B1175870) acetate (B1210297) buffer (0.25 M, pH 5.5)

-

Gentisic acid or ascorbic acid (as a radioprotectant)

-

Purification system (e.g., PD-10 desalting column)

Procedure:

-

In a sterile, metal-free vial, combine the deprotected DOTA-antibody conjugate with the ammonium acetate buffer.

-

Add the ¹⁷⁷LuCl₃ solution.

-

If necessary, add a radioprotectant like gentisic acid or ascorbic acid to minimize radiolysis.[11]

-

Incubate the reaction mixture at 37-45°C for 30-60 minutes.

-

After incubation, purify the radiolabeled antibody from unchelated ¹⁷⁷Lu using a desalting column equilibrated with a suitable formulation buffer.

-

Determine the radiochemical purity (RCP) of the final product using methods like instant thin-layer chromatography (ITLC) or radio-HPLC.

Visualization of Workflows and Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key processes and biological contexts for the application of DOTA-conjugated biomolecules.

Bioconjugation and Radiolabeling Workflow

Caption: Workflow for bioconjugation, deprotection, and radiolabeling.

Somatostatin (B550006) Receptor Signaling Pathway

DOTA-conjugated somatostatin analogs, such as DOTA-TATE and DOTA-TOC, are widely used for imaging and therapy of neuroendocrine tumors that overexpress somatostatin receptors (SSTRs).

References

- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A simplified suite of methods to evaluate chelator conjugation of antibodies: effects on hydrodynamic radius and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A DOTA-peptide conjugate by copper-free click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mass spectral analyses of labile DOTA-NHS and heterogeneity determination of DOTA or DM1 conjugated anti-PSMA antibody for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Stabilization of (90)y-labeled DOTA-biomolecule conjugates using gentisic acid and ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to DOTA Chelators for Radiolabeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), a cornerstone chelator in the field of nuclear medicine and radiopharmaceutical development. Its robust ability to form stable complexes with a variety of radiometals makes it an indispensable tool for the development of targeted diagnostic and therapeutic agents.

Core Concepts: Understanding DOTA

DOTA is a macrocyclic organic compound derived from cyclen, featuring a 12-membered tetraaza ring with four pendant carboxyl groups.[1] This structure allows it to act as a highly efficient chelating agent, securely encapsulating radiometal ions. The resulting radiometal-DOTA complex can then be conjugated to a biomolecule, such as a peptide or antibody, to direct the radioactivity to a specific biological target.

Chemical Structure and Chelation Mechanism

The DOTA molecule provides a pre-organized cavity that can accommodate a variety of trivalent metal ions. The four nitrogen atoms of the macrocycle and the four carboxylate groups coordinate with the metal ion, forming a highly stable, kinetically inert complex.[2] This high stability is crucial in vivo to prevent the release of the radiometal, which could otherwise lead to off-target toxicity.

dot

Caption: Chemical structure of the DOTA chelator.

The chelation process involves the displacement of water molecules from the hydration sphere of the radiometal ion and the formation of coordinate bonds with the nitrogen and oxygen atoms of the DOTA molecule.

dot

Caption: Simplified mechanism of DOTA chelation with a radiometal.

Quantitative Data for Radiolabeling

The efficiency and stability of DOTA complexes are critical for the successful application of DOTA-based radiopharmaceuticals. Below are tables summarizing key quantitative data for commonly used radiometals.

Stability Constants

The thermodynamic stability of a metal-chelator complex is given by the stability constant (log K). Higher log K values indicate a more stable complex.

| Radiometal | Log K Value | Reference(s) |

| Gallium-68 (Ga-68) | 21.3 - 26.0 | |

| Lutetium-177 (Lu-177) | 22.4 - 28.9 | |

| Yttrium-90 (Y-90) | 24.9 | [1] |

| Actinium-225 (Ac-225) | ~23-24 |

Radiolabeling Efficiency

Radiolabeling efficiency is the percentage of the radionuclide that has been successfully chelated by DOTA under specific reaction conditions.

| Radiometal | Biomolecule | Labeling Conditions | Radiolabeling Efficiency (%) | Reference(s) |

| Gallium-68 (Ga-68) | DOTA-Peptide | pH 3.5-4.5, 95°C, 5-15 min | >95 | [3][4] |

| Lutetium-177 (Lu-177) | DOTA-Peptide | pH 4.0-5.5, 95°C, 15-30 min | >95 | [5][6] |

| Yttrium-90 (Y-90) | DOTA-Antibody | pH 5.5, 37°C, 60 min | >90 | [7] |

| Actinium-225 (Ac-225) | DOTA-Antibody | pH 5.5, 37°C, 60 min | >90 | [8][9] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful radiolabeling. The following sections outline typical protocols for DOTA conjugation and radiolabeling.

Conjugation of DOTA to a Biomolecule (e.g., Peptide)

This protocol describes the conjugation of a DOTA-NHS ester to a peptide containing a primary amine.

Materials:

-

DOTA-NHS ester

-

Peptide of interest

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

N,N-Diisopropylethylamine (DIPEA)

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolve the peptide in DMF or DMSO.

-

Add DIPEA to the peptide solution to adjust the pH to ~8.5.

-

Dissolve the DOTA-NHS ester in DMF or DMSO.

-

Add the DOTA-NHS ester solution to the peptide solution in a molar excess (e.g., 5-10 fold).

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.

-

Monitor the reaction progress by HPLC.

-

Upon completion, purify the DOTA-peptide conjugate using preparative HPLC.

-

Lyophilize the purified conjugate and store it at -20°C.

Radiolabeling of DOTA-Peptide with Gallium-68

Materials:

-

68Ge/68Ga generator

-

0.1 M HCl

-

DOTA-peptide conjugate

-

Sodium acetate (B1210297) buffer (pH 4.5)

-

Heating block

-

Quality control system (e.g., radio-TLC or radio-HPLC)

Procedure:

-

Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3.

-

In a sterile vial, dissolve the DOTA-peptide conjugate in sodium acetate buffer.

-

Add the 68GaCl3 eluate to the peptide solution.

-

Incubate the reaction mixture at 95°C for 5-15 minutes.[3]

-

Allow the vial to cool to room temperature.

-

Perform quality control to determine the radiochemical purity.

Radiolabeling of DOTA-Peptide with Lutetium-177

Materials:

-

177LuCl3 solution

-

DOTA-peptide conjugate

-

Ammonium acetate or sodium acetate buffer (pH 4.0-5.5)

-

Gentisic acid or ascorbic acid (as a radioprotectant)

-

Heating block

-

Quality control system

Procedure:

-

In a sterile vial, combine the DOTA-peptide conjugate and the radioprotectant in the buffer solution.

-

Add the 177LuCl3 solution to the vial.

-

Incubate the reaction mixture at 95°C for 15-30 minutes.[5][6]

-

Allow the vial to cool to room temperature.

-

Perform quality control to assess radiochemical purity.

Quality Control of DOTA-Radiopharmaceuticals

Quality control is essential to ensure the safety and efficacy of the final product.

Methods:

-

Radiochemical Purity: Determined by radio-TLC or radio-HPLC to separate the radiolabeled conjugate from free radionuclide and other impurities.[10]

-

pH: Measured using a pH meter or pH strips.

-

Sterility: Assessed by incubating a sample of the final product in a suitable growth medium.

-

Endotoxin Levels: Measured using a Limulus Amebocyte Lysate (LAL) test.

Visualizing Key Processes and Pathways

dot

Caption: A typical experimental workflow for preparing DOTA-radiopharmaceuticals.

Signaling Pathway of Somatostatin (B550006) Receptor Type 2 (SSTR2)

Many DOTA-radiopharmaceuticals, such as DOTA-TATE, target the somatostatin receptor type 2 (SSTR2), which is overexpressed in many neuroendocrine tumors. Upon binding, the radiopharmaceutical triggers a signaling cascade that can lead to internalization of the receptor-ligand complex, concentrating the radioactivity within the tumor cell.

dot

Caption: Signaling cascade upon DOTA-TATE binding to the SSTR2 receptor.

Conclusion

DOTA chelators are a versatile and robust platform for the development of targeted radiopharmaceuticals. Their favorable chemical properties, including the formation of highly stable complexes with a wide range of radiometals, have led to their widespread use in both diagnostic imaging and therapeutic applications. A thorough understanding of the principles of DOTA chemistry, conjugation techniques, and radiolabeling procedures is essential for researchers and developers in this exciting and rapidly advancing field.

References

- 1. DOTA (chelator) - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation and radiolabeling of a lyophilized (kit) formulation of DOTA-rituximab with 90Y and 111In for domestic radioimmunotherapy and radioscintigraphy of Non-Hodgkin’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Imperative of Tert-Butyl Protection in DOTA Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicine, particularly in the fields of diagnostic imaging and targeted radionuclide therapy, the precision and stability of molecular probes are paramount. The chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) has emerged as a gold standard for sequestering radiometals, owing to the remarkable kinetic inertness of its metal complexes. However, the effective conjugation of DOTA to biomolecules necessitates a strategic approach to chemical synthesis, wherein protecting groups play a pivotal role. This technical guide provides a comprehensive overview of the function and application of tert-butyl protecting groups in DOTA esters, with a focus on the widely utilized DOTA-tris(t-Bu)ester.

Core Function: Enabling Selective Bioconjugation

The fundamental purpose of employing tert-butyl (t-Bu) esters to protect three of the four carboxylic acid arms of the DOTA macrocycle is to facilitate regioselective amide bond formation.[1][2] This protection scheme leaves a single carboxylic acid moiety available for covalent coupling to a primary amine on a biomolecule, such as a peptide, antibody, or nanoparticle.[2][3] This strategic protection prevents intramolecular and intermolecular cross-linking, which could otherwise lead to a heterogeneous mixture of products and compromise the biological activity of the targeting molecule.[4]

The tert-butyl group is favored due to its stability under basic conditions and its lability in the presence of strong acids, such as trifluoroacetic acid (TFA).[2] This orthogonality allows for the selective deprotection of the tert-butyl esters in the final stages of synthesis, typically during the cleavage of the peptide from the solid-phase resin, without affecting other acid-sensitive protecting groups that may be present on the biomolecule.[3]

The Synthetic Workflow: From Coupling to Deprotection

The journey from a protected DOTA-tris(t-Bu)ester to a functional, radiolabeled biomolecule involves a series of well-defined steps. The following diagram illustrates the general experimental workflow.

Caption: A schematic overview of the key stages in the synthesis of a radiolabeled DOTA-peptide conjugate.

Quantitative Data Summary

The efficiency of both the coupling and deprotection steps is critical for the overall success of the synthesis. The following tables summarize quantitative data gathered from various experimental protocols.

Table 1: Amide Coupling Reaction Conditions and Yields

| Biomolecule | Coupling Reagent(s) | Equivalents of DOTA-tris(t-Bu)ester | Solvent | Reaction Time | Temperature | Yield | Reference |

| Bombesin (BN) peptide on resin | HATU, DIPEA | 3 | DMF | 5 h | Room Temp. | N/A (monitored by Kaiser test) | [3] |

| Tyr3-octreotide (BOC protected) | HATU, DIPEA | N/A | DMF or NMP | N/A | N/A | >98% (coupling) | [5] |

| RGD peptide on resin | HBTU | 2 | DMF | 2 x 2 h | Room Temp. | N/A (monitored by Ninhydrin test) | [6] |

Table 2: Deprotection Conditions and Overall Yields

| Conjugate | Deprotection Cocktail | Reaction Time | Temperature | Overall Yield | Reference |

| DOTA-BN peptides | TFA/TIS/H₂O (95:2.5:2.5) | 1.5 h | Room Temp. | up to 40% | |

| DOTA-Ava-BBN2 | TFA | 16 h | 37 °C | 85% | |

| DOTA-Peptoid | TFA/DCM (1:1) | 5 h | Room Temp. | 93-99% | [7] |

Key Experimental Protocols

Protocol 1: Amide Coupling of DOTA-tris(t-Bu)ester to a Resin-Bound Peptide

This protocol is a synthesis of procedures described in the literature.[3]

-

Resin Preparation: Swell the peptide-resin (0.1 mmol) with the free N-terminus in anhydrous N,N-dimethylformamide (DMF).

-

Activation of DOTA-tris(t-Bu)ester: In a separate vessel, dissolve DOTA-tris(t-Bu)ester (0.3 mmol, 3 equiv.) in DMF. Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (0.3 mmol, 3 equiv.) and N,N-diisopropylethylamine (DIPEA) (0.6 mmol, 6 equiv.). Allow the mixture to pre-activate for 15 minutes at room temperature.

-

Coupling Reaction: Add the activated DOTA solution to the swollen peptide-resin. Agitate the reaction mixture for 5 hours at room temperature.

-

Monitoring: Monitor the reaction progress using a qualitative test for primary amines, such as the Kaiser test. A negative result (e.g., yellow beads with the Kaiser test) indicates complete coupling.

-

Washing: After complete coupling, thoroughly wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and dry under vacuum.

Protocol 2: TFA-Mediated Deprotection and Cleavage

This protocol is a generalized procedure based on common practices in solid-phase peptide synthesis.[3][7]

-

Preparation of Cleavage Cocktail: Prepare a cleavage cocktail consisting of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and deionized water in a ratio of 95:2.5:2.5 (v/v/v). TIS acts as a scavenger to trap the reactive tert-butyl cations generated during deprotection.

-

Cleavage and Deprotection: Add the cleavage cocktail to the dried resin-bound protected DOTA-peptide. Gently agitate the mixture at room temperature for 1.5 to 5 hours. The reaction time may need to be optimized depending on the peptide sequence and other protecting groups.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude DOTA-peptide from the filtrate by adding cold diethyl ether.

-

Isolation: Centrifuge the suspension to pellet the crude peptide. Decant the ether and repeat the ether wash to remove residual scavengers and cleavage byproducts.

-

Drying: Dry the crude peptide pellet under vacuum.

-

Purification: Purify the crude DOTA-peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions and Mitigation Strategies

While the use of tert-butyl protecting groups is a robust strategy, potential side reactions can occur.

-

Incomplete Deprotection: The proximity of the basic nitrogen atoms in the cyclen ring can slow down the acid-catalyzed hydrolysis of the tert-butyl esters. It is crucial to monitor the deprotection step and ensure complete removal of all three tert-butyl groups, as incomplete deprotection can lead to difficulties in purification and reduced radiolabeling efficiency. Longer reaction times or repeated TFA treatments may be necessary.[5]

-

Tetra-alkylation: Commercially available DOTA-tris(t-Bu)ester may contain impurities such as the tetra-alkylated product.[3] When preparing DOTA-coupled peptides from the commercial reagent, a side product with a mass corresponding to the desired product + 56 Da (indicative of an additional tert-butyl group) is sometimes observed.[3] Careful purification of the final product is essential to remove this impurity.

-

Premature Deprotection: In some instances, particularly during "click" chemistry reactions involving copper catalysts, the premature loss of tert-butyl protecting groups has been observed, even at moderately elevated temperatures (e.g., 47 °C).[8] This can lead to the chelation of the catalyst metal ion by the DOTA macrocycle.[8] Researchers should be aware of this potential incompatibility when designing multi-step synthetic routes.

Logical Relationships in Deprotection

The mechanism of TFA-mediated deprotection involves the protonation of the ester oxygen, followed by the departure of the stable tert-butyl cation. This cation can then be scavenged to prevent side reactions.

Caption: The key steps in the acidic deprotection of a tert-butyl ester and the role of scavengers.

Conclusion

The use of tert-butyl protecting groups in DOTA esters represents a cornerstone of modern radiopharmaceutical chemistry. This strategy provides a reliable and efficient method for the site-specific conjugation of the DOTA chelator to a wide range of biomolecules. A thorough understanding of the underlying chemistry, including the coupling and deprotection steps, as well as an awareness of potential side reactions, is essential for the successful development of novel diagnostic and therapeutic agents. The protocols and data presented in this guide offer a valuable resource for researchers in this dynamic and impactful field.

References

- 1. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00397J [pubs.rsc.org]

- 2. chempep.com [chempep.com]

- 3. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane: a reactive precursor chelating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. kenis-group.chbe.illinois.edu [kenis-group.chbe.illinois.edu]

DOTA-tris(tBu)ester NHS Ester: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 819869-77-7

This technical guide provides an in-depth overview of DOTA-tris(tBu)ester NHS ester, a critical bifunctional chelator employed in the development of targeted radiopharmaceuticals and molecular imaging agents.[1] Aimed at researchers, scientists, and drug development professionals, this document outlines the compound's chemical and physical properties, provides detailed experimental protocols for its application, and visualizes key workflows for its use in bioconjugation and radiolabeling.

Core Concepts and Applications

This compound is a derivative of the macrocyclic chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[2][3] Its unique structure incorporates two key functionalities:

-

A DOTA Core with Protected Carboxylic Acids: Three of the four carboxylic acid groups of the DOTA macrocycle are protected as tert-butyl (tBu) esters. This protection prevents unwanted side reactions during the conjugation process.[3][4]

-

An N-Hydroxysuccinimide (NHS) Ester: The fourth carboxylic acid is activated as an NHS ester, a highly reactive group that readily couples with primary amines (e.g., lysine (B10760008) residues) on biomolecules such as peptides and antibodies.[3][5]

This bifunctional nature allows for a two-step process: first, the covalent attachment of the DOTA chelator to a targeting biomolecule, and second, the chelation of a metal ion for imaging or therapeutic purposes.[1] This strategy is fundamental to the development of targeted agents for:

-

Diagnostic Imaging: DOTA can chelate various radioisotopes suitable for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[2][3]

-

Targeted Radiotherapy: By chelating therapeutic radionuclides like Lutetium-177, DOTA-conjugated biomolecules can deliver cytotoxic radiation directly to cancer cells.[3]

-

Magnetic Resonance Imaging (MRI): DOTA can also chelate paramagnetic ions like Gadolinium to create targeted MRI contrast agents.[3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 819869-77-7 | [3] |

| Molecular Formula | C₃₂H₅₅N₅O₁₀ | [6] |

| Molecular Weight | 669.81 g/mol | [6] |

| Appearance | White to off-white solid | [6] |

| Purity | Typically ≥95% | [6] |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and Chloroform. | [6] |

| Storage Conditions | Store at -20°C under an inert atmosphere, protected from moisture. | [6] |

Experimental Protocols

Detailed methodologies for the key applications of this compound are provided below. These protocols are generalized and may require optimization for specific biomolecules and applications.

Bioconjugation to Antibodies and Peptides

This protocol describes the covalent attachment of this compound to a biomolecule containing primary amines.

Materials:

-

This compound

-

Biomolecule (antibody or peptide)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate buffer or Phosphate-Buffered Saline (PBS), pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Protocol:

-

Biomolecule Preparation:

-

Dissolve the antibody or peptide in the conjugation buffer to a final concentration of 1-10 mg/mL.

-

Ensure the buffer is free of any primary amines (e.g., Tris) that could compete with the reaction.

-

-

This compound Solution Preparation:

-

Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the this compound solution to the biomolecule solution. The optimal molar ratio should be determined empirically for each biomolecule.

-

Incubate the reaction mixture for 1-4 hours at room temperature with gentle stirring.

-

-

Quenching the Reaction:

-

Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

-

-

Purification:

-

Remove unconjugated DOTA-tris(tBu)ester and other small molecules from the DOTA-biomolecule conjugate using size-exclusion chromatography (e.g., PD-10 desalting column) or dialysis against an appropriate buffer (e.g., PBS).

-

Deprotection of tert-Butyl Esters

Following conjugation, the tert-butyl protecting groups on the DOTA moiety must be removed to allow for metal chelation.

Materials:

-

DOTA(tBu)₃-biomolecule conjugate

-

Trifluoroacetic Acid (TFA)

-

Triisopropylsilane (TIS) (as a scavenger)

-

Dichloromethane (DCM) (optional)

-

Purification system (e.g., HPLC, solid-phase extraction)

Protocol:

-

Cleavage Cocktail Preparation:

-

Prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% TIS. Handle TFA in a fume hood with appropriate personal protective equipment.

-

-

Deprotection Reaction:

-

Dissolve the lyophilized DOTA(tBu)₃-biomolecule conjugate in the cleavage cocktail. If solubility is an issue, a minimal amount of DCM can be added.

-

Incubate the reaction for 2-4 hours at room temperature. The optimal time may vary depending on the biomolecule.

-

-

Removal of TFA:

-

Remove the TFA by rotary evaporation or by precipitating the deprotected conjugate with cold diethyl ether.

-

-

Purification:

-

Purify the DOTA-biomolecule conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) or solid-phase extraction to remove scavengers and other impurities.

-

Radiolabeling with Lutetium-177

This protocol describes the chelation of Lutetium-177 (¹⁷⁷Lu) by the deprotected DOTA-biomolecule conjugate.

Materials:

-

DOTA-biomolecule conjugate

-

¹⁷⁷LuCl₃ solution

-

Labeling Buffer: 0.1 M Sodium Acetate or Ammonium Acetate buffer, pH 4.5-5.5

-

Quenching and Complexation Buffer: 50 mM Diethylenetriaminepentaacetic acid (DTPA) solution

-

Purification system (e.g., size-exclusion chromatography, ITLC)

Protocol:

-

Reaction Setup:

-

In a sterile, metal-free vial, combine the DOTA-biomolecule conjugate (typically 10-100 µg) with the labeling buffer.

-